Indium tribromide

描述

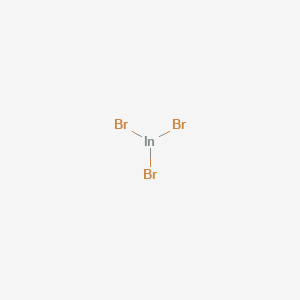

Indium tribromide (InBr₃) is an inorganic compound with the formula InBr₃, molecular weight 354.53 g/mol, and CAS number 13465-09-3 . It crystallizes in a layered structure analogous to aluminum trichloride (AlCl₃), with six-coordinate indium atoms in the solid state. In the molten and gas phases, it predominantly exists as the dimer In₂Br₆, featuring bridging bromine atoms . This Lewis acid is utilized in organic synthesis, such as catalyzing the Biginelli reaction for dihydropyrimidinone synthesis , and in materials science for fabricating porous lead bromide films in CsPbBr₃ perovskite solar cells . Its hygroscopic nature and stability under nitrogen atmospheres facilitate industrial applications .

准备方法

The most straightforward method for preparing indium tribromide involves the direct reaction of metallic indium with bromine under controlled conditions. This approach, widely cited in synthetic chemistry literature, proceeds via the following reaction:

2 \, (g) \rightarrow 2 \, \text{InBr}3 \, (s)

Procedure and Conditions :

-

Metallic indium is heated in a stream of nitrogen gas saturated with bromine vapor .

-

The reaction is typically conducted in a sealed apparatus to prevent bromine leakage and ensure stoichiometric control.

-

The product is obtained as a crystalline solid, which is subsequently purified via sublimation under reduced pressure .

Key Considerations :

-

Safety : Bromine is highly toxic and corrosive, necessitating strict containment measures.

-

Yield : Near-quantitative yields are achievable due to the exothermic nature of the reaction.

-

Scalability : This method is suitable for large-scale production, as it avoids complex intermediates.

Preparation via Organoindium Compounds

An alternative route employs organoindium precursors, such as trimethylindium (In(CH₃)₃), reacting with bromine. This method is notable for its precision and applicability in specialized synthetic contexts:

3\text{)}3 \, (l) + 3 \, \text{Br}2 \, (l) \rightarrow \text{InBr}3 \, (cr) + 3 \, \text{CH}_3\text{Br} \, (g)

Thermodynamic Data :

| Parameter | Value | Reference |

|---|---|---|

| Enthalpy of Reaction (ΔᵣH°) | -665.3 ± 4.2 kJ/mol | |

| Sublimation Enthalpy (Δ_subH°) | 147 ± 4 kJ/mol |

Procedure and Outcomes :

-

Trimethylindium and liquid bromine are combined in a stoichiometric ratio under inert conditions.

-

The reaction is highly exothermic, requiring careful temperature modulation to avoid runaway conditions.

-

Methyl bromide (CH₃Br), a volatile byproduct, is removed via gas evolution, leaving pure InBr₃ as a crystalline residue .

Advantages :

-

Purity : Minimizes contamination from unreacted indium metal.

-

Controlled Stoichiometry : Ideal for laboratory-scale synthesis where precision is paramount.

Thermodynamic and Kinetic Considerations

The preparation of InBr₃ is influenced by both thermodynamic and kinetic factors:

-

Sublimation Dynamics : The high sublimation enthalpy (147 kJ/mol) necessitates vacuum sublimation for purification, ensuring removal of residual bromine or organometallic impurities .

-

Reaction Kinetics : The direct metal-halogen reaction proceeds rapidly at elevated temperatures, whereas the organoindium route requires longer reaction times due to intermediate formation.

Comparative Reaction Rates :

| Method | Temperature Range | Time to Completion |

|---|---|---|

| Direct Synthesis | 200–300°C | 2–4 hours |

| Organoindium Route | 25–50°C | 6–8 hours |

Comparative Analysis of Synthesis Methods

Efficiency and Yield

-

Direct Synthesis : Achieves >95% yield but requires specialized equipment for bromine handling.

-

Organoindium Route : Yields ~90% with superior purity but involves costly precursors like In(CH₃)₃.

Industrial vs. Laboratory Suitability

-

Industrial Preference : Direct synthesis dominates due to lower costs and scalability.

-

Research Applications : The organoindium method is favored in academic settings for its reproducibility and minimal side products.

化学反应分析

Types of Reactions: Indium tribromide undergoes various types of chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions, where it can be reduced to lower valent indium bromides such as indium(I) bromide.

Substitution Reactions: It can form complexes with ligands, resulting in compounds like InBr₃L, InBr₃L₂, and InBr₃L₃.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced using reducing agents like indium metal in refluxing xylene solution.

Major Products Formed:

Reduction: Lower valent indium bromides such as InBr₂, In₄Br₇, In₂Br₃, In₅Br₇, and In₇Br₉.

Complex Formation: Various this compound-ligand complexes.

科学研究应用

Catalytic Applications

Indium Tribromide as a Catalyst

This compound has been recognized for its effectiveness as a catalyst in numerous organic transformations. Its low catalytic loading and mild reaction conditions make it an attractive choice for various synthetic processes.

- β-Selective Thioglycosylation : A study demonstrated that this compound catalyzes the β-selective thioglycosylation of 1,2,4-O-orthoacetyl-α-D-glucose in trifluoromethylbenzene. This reaction showcases the compound's utility in glycosylation reactions, which are crucial for synthesizing complex carbohydrates and glycosides .

- Addition Reactions : this compound has been employed as a catalyst for the addition of trimethylsilyl cyanide to α-hetero-substituted ketones. The reaction proceeds under mild conditions with low catalyst loading (0.1–1 mol%), highlighting its efficiency in facilitating nucleophilic additions .

Material Science

Incorporation in Perovskite Films

This compound plays a crucial role in enhancing the performance of lead bromide films used in perovskite solar cells. By introducing this compound into the precursor solution, researchers have achieved significant improvements in film morphology and photovoltaic efficiency.

- Porous Film Formation : A study reported that incorporating this compound into lead bromide precursors resulted in porous films with enhanced reaction efficiency. The optimal concentration of this compound led to an increase in power conversion efficiency from 3.29% to 6.48%, demonstrating its potential for improving solar cell performance .

Medicinal Chemistry

Synthesis of Bioactive Compounds

This compound has also found applications in medicinal chemistry, particularly in the synthesis of bioactive compounds.

- Total Synthesis of Natural Products : this compound has been utilized as a catalyst in various total synthesis strategies for natural products and their analogs. Its ability to facilitate bond-forming reactions under mild conditions makes it valuable for constructing complex molecular architectures .

Data Tables

The following table summarizes key applications of this compound across different fields:

作用机制

The mechanism of action of indium tribromide in catalytic reactions involves its Lewis acid properties, which allow it to activate substrates by accepting electron pairs. This activation facilitates various chemical transformations, such as the formation of carbon-carbon bonds in organic synthesis . In biological applications, this compound complexes can interact with cellular components, leading to antimicrobial and anticancer effects .

相似化合物的比较

Structural Comparison with Group IIIA Tribromides

InBr₃ belongs to the Group IIIA tribromides, which include boron tribromide (BBr₃), aluminum tribromide (AlBr₃), gallium tribromide (GaBr₃), and thallium tribromide (TlBr₃). Key structural features:

- InBr₃ : Layered solid-state structure with six-coordinate In³⁺; dimeric In₂Br₆ in gas and molten phases .

- AlBr₃ : Similar layered structure in the solid state but forms Al₂Br₆ dimers in the gas phase .

- GaBr₃ : Adopts a polymeric structure with edge-sharing octahedra, differing from InBr₃’s layered arrangement .

- BBr₃ : Molecular structure in all phases, lacking extended bridging due to boron’s smaller size .

Physical Properties

¹Calculated from thermochemical data in .

Thermodynamic and Spectroscopic Data

生物活性

Indium tribromide (InBr₃) is an inorganic compound with notable applications in catalysis and material science. While its biological activity is not extensively documented, emerging studies suggest potential interactions and effects that warrant further exploration. This article delves into the biological activity of this compound, highlighting its catalytic properties, potential therapeutic applications, and relevant case studies.

This compound is characterized by its molecular formula InBr₃ and exhibits a distorted octahedral geometry in its coordination environment. It is primarily used as a catalyst in various organic transformations, which indirectly relates to its biological activity through the synthesis of biologically relevant compounds.

Catalytic Activity

This compound has been identified as an effective catalyst in several chemical reactions that could have implications for biological systems:

- Aminolysis of Aziridines : Research indicates that InBr₃ catalyzes the aminolysis of aziridines, leading to the synthesis of vicinal diamines. These compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals .

- Dithioacetalization of Aldehydes : InBr₃ has shown efficiency in catalyzing the chemoselective dithioacetalization of aldehydes in both non-aqueous and aqueous media. This reaction can be crucial for the synthesis of compounds used in biological assays .

Case Studies and Research Findings

- This compound in Organic Synthesis :

- This compound-Assisted Transformations :

- Impact on Material Science :

Toxicological Considerations

Despite its promising catalytic properties, this compound poses certain health risks:

- Toxicity Profile : Indium compounds, including InBr₃, have been associated with respiratory irritations and other health hazards upon exposure. It is crucial to handle this compound with care, following safety guidelines to mitigate risks associated with inhalation or skin contact .

- Lack of Biological Role : Currently, there is no established biological role for indium in human physiology. While some studies suggest potential benefits, such as claims regarding increased energy levels or metabolic enhancements, these claims lack substantial scientific backing .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Chemical Formula | InBr₃ |

| Catalytic Reactions | Aminolysis of aziridines, dithioacetalization of aldehydes |

| Potential Applications | Synthesis of pharmaceuticals, biosensors |

| Toxicity Risks | Respiratory irritant; no known essential biological role |

常见问题

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing indium tribromide with minimal isomerization?

- Methodological Answer : this compound is typically synthesized by reacting indium metal with bromine (Br₂) in a stoichiometric 1:3 molar ratio under anhydrous conditions. A closed-system setup with inert gas (e.g., nitrogen or argon) is critical to prevent moisture absorption, as InBr₃ is hygroscopic. Reaction temperatures between 150–200°C yield high-purity InBr₃, but prolonged heating may induce minor isomerization of products, as noted in organic synthesis applications . Post-synthesis, vacuum sublimation or recrystallization in dry solvents (e.g., toluene) can further purify the compound .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key characterization techniques include:

- X-ray Diffraction (XRD) : To confirm crystalline structure and phase purity.

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can detect residual solvents or organic byproducts.

- Elemental Analysis : Quantify indium and bromine content to verify stoichiometry.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles.

Always cross-validate results with multiple techniques to address potential discrepancies in crystallinity or hydration states .

Q. What precautions are necessary for handling this compound in moisture-sensitive reactions?

- Methodological Answer : InBr₃ must be stored in airtight containers under inert gas. For reactions requiring anhydrous conditions:

Use gloveboxes or Schlenk lines for weighing and transfers.

Pre-dry glassware at 120°C and cool under vacuum.

Employ molecular sieves or drying agents in solvent storage.

Monitor reactions for exothermic behavior due to Br₂ release under elevated temperatures .

Q. How does solvent choice influence the reactivity of this compound in Lewis acid-catalyzed reactions?

- Methodological Answer : Polar aprotic solvents (e.g., dichloromethane, acetonitrile) enhance InBr₃’s Lewis acidity by stabilizing its ionic form (In³⁺ + 3Br⁻). Non-polar solvents may reduce catalytic activity due to poor solubility. For Friedel-Crafts alkylation, solvent dielectric constants >10 are optimal, but ensure compatibility with substrates to avoid side reactions .

Q. What are the key differences between this compound and other Group 13 tribromides (e.g., AlBr₃, GaBr₃) in synthetic applications?

- Methodological Answer : Compared to AlBr₃ and GaBr₃, InBr₃ exhibits:

- Lower Lewis acidity : Requires higher temperatures for similar catalytic efficiency.

- Reduced moisture sensitivity : More stable in humid conditions than AlBr₃.

- Broader substrate tolerance : Less prone to overhalogenation in aromatic substitutions.

These properties make InBr³ preferable for multi-step syntheses where moderate acidity and stability are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in:

- Purity : Hydrated vs. anhydrous InBr₃ significantly alters reactivity.

- Reaction Setup : Differences in solvent purity, temperature control, or substrate ratios.

- Characterization : Incomplete analysis of byproducts (e.g., isomerized compounds).

To address this, replicate studies using standardized protocols and publish raw data (e.g., NMR spectra, yield calculations) for transparency .

Q. What computational approaches are effective for modeling this compound’s role in reaction mechanisms?

- Methodological Answer : Density Functional Theory (DFT) simulations can:

Map transition states in InBr₃-catalyzed reactions (e.g., C–C bond formation).

Predict solvent effects on In³⁺ ion coordination.

Compare activation energies with experimental kinetic data.

Pair computational results with in-situ spectroscopic techniques (e.g., IR, Raman) to validate mechanistic hypotheses .

Q. How can this compound’s hygroscopicity be quantified and mitigated in kinetic studies?

- Methodological Answer :

- Quantification : Use Karl Fischer titration to measure water content in InBr₃ batches.

- Mitigation : Pre-treat InBr₃ with trimethylsilyl chloride (TMSCl) to passivate surface moisture.

- Kinetic Monitoring : Employ real-time gravimetric analysis to track water uptake during reactions .

Q. What strategies optimize this compound’s recyclability in green chemistry applications?

- Methodological Answer :

Immobilize InBr₃ on solid supports (e.g., silica, MOFs) to enhance recovery.

Use biphasic solvent systems (e.g., water/THF) to separate catalyst post-reaction.

Assess leaching via ICP-MS to ensure no indium contamination in products.

Recyclability >5 cycles is achievable with <10% activity loss under optimized conditions .

Q. How do crystallographic defects in this compound influence its electronic properties?

- Methodological Answer : Defects (e.g., bromide vacancies) alter bandgap and conductivity. To study:

- Synthesis Control : Vary cooling rates during crystallization to induce defects.

- Characterization : Use scanning tunneling microscopy (STM) and UV-Vis spectroscopy.

- Modeling : Apply tight-binding approximations to correlate defect density with electronic behavior.

Defect engineering can tailor InBr₃ for optoelectronic applications, but reproducibility requires strict synthetic controls .

Q. Tables for Key Data

属性

IUPAC Name |

tribromoindigane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.In/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNHZOAONLKYQL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[In](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

InBr3, Br3In | |

| Record name | indium(III) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indium(III)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065485 | |

| Record name | Indium bromide (InBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Yellowish odorless crystalline powder; [MSDSonline] | |

| Record name | Indium tribromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13465-09-3 | |

| Record name | Indium tribromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indium tribromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium bromide (InBr3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indium bromide (InBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indium tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。